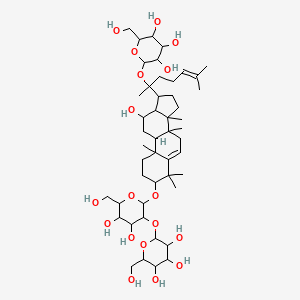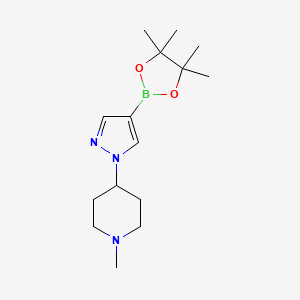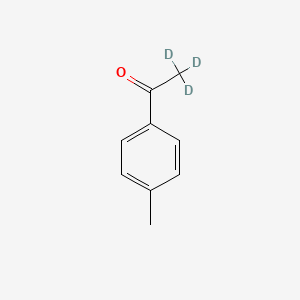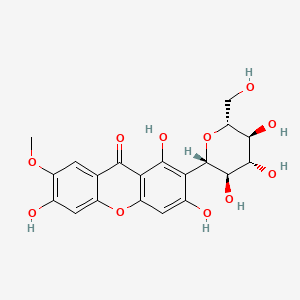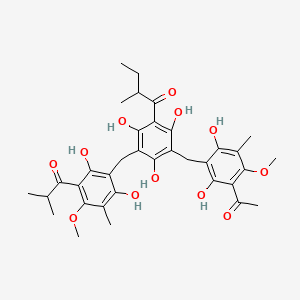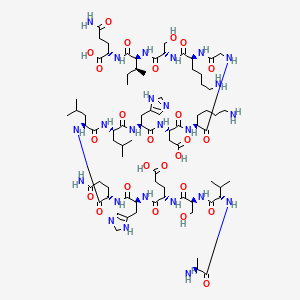
Ligupurpuroside C
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Utilizado como antioxidante natural en diversas formulaciones químicas.
Biología: Estudiado por sus propiedades antiinflamatorias y anticancerígenas.
Medicina: Potencial agente terapéutico para el tratamiento de enfermedades relacionadas con el estrés oxidativo y la inflamación.
Industria: Utilizado en la industria alimentaria como conservante natural debido a sus propiedades antioxidantes.
Mecanismo De Acción
Ligupurpuroside C ejerce sus efectos a través de varios objetivos y vías moleculares . Actúa como un inhibidor de enzimas como lipasa y tripsina uniéndose a sus sitios activos y alterando su conformación . Esta inhibición está mediada principalmente por interacciones hidrofóbicas y enlaces de hidrógeno .
Análisis Bioquímico
Biochemical Properties
Ligupurpuroside C plays a significant role in various biochemical reactions. It has been shown to interact with enzymes such as lipase, where it acts as a natural inhibitor . The interaction between this compound and lipase involves hydrophobic interactions, leading to the inhibition of lipase activity . Additionally, this compound can inhibit lipid accumulation in HepG2 cells at a concentration of 50 μMol/L .
Cellular Effects
This compound influences various cellular processes and functions. In HepG2 cells, it significantly inhibits lipid accumulation, suggesting its potential role in regulating lipid metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. For instance, it binds to the hydrophobic cavity on the catalytic sites of lipase, leading to enzyme inhibition . This interaction is primarily driven by hydrophobic forces, and the binding of this compound to lipase does not significantly alter the enzyme’s conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipase, influencing metabolic flux and metabolite levels . The exact metabolic pathways and the role of this compound in these pathways need further elucidation.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Ligupurpuroside C implica la extracción de fuentes naturales, principalmente las hojas de Ligustrum purpurascens . El proceso de extracción normalmente incluye extracción con solvente seguida de purificación utilizando técnicas cromatográficas
Métodos de Producción Industrial
La producción industrial de this compound se basa principalmente en la extracción a gran escala de fuentes vegetales. El proceso implica la cosecha de las hojas, el secado y luego la extracción del compuesto utilizando solventes como etanol o metanol . El extracto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para obtener this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones
Ligupurpuroside C experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo típicamente en condiciones suaves para preservar la integridad de la estructura del glucósido .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede llevar a la formación de quinonas, mientras que la reducción puede producir derivados de alcohol .
Comparación Con Compuestos Similares
Ligupurpuroside C es similar a otros glucósidos de feniletanoides como Ligupurpuroside A y Ligupurpuroside B . es único en su estructura molecular específica y las actividades biológicas particulares que exhibe . Otros compuestos similares incluyen acteoside e isoacteoside, que también poseen propiedades antioxidantes y antiinflamatorias .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGBMGMUFKRLER-CMPWVXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential mechanism of action for Ligupurpuroside C's hypolipidemic effect?
A: While the provided research does not directly investigate this compound's mechanism, it does shed light on the broader extract (LRTPG) where it was discovered. The research suggests that LRTPG, which contains this compound, might exert its hypolipidemic effect by activating the AMP-activated protein kinase (AMPK) pathway in the liver. [] This activation, in turn, appears to suppress key enzymes involved in lipogenesis (fat synthesis), such as stearoyl-CoA desaturase 1, glycerol-3-phosphate acyltransferase, 1-acylglycerol-3-phosphate O-acyltransferase 2, and diacylglycerol acyltransferase 2. [] Additionally, LRTPG seems to enhance the breakdown of circulating triglycerides by increasing lipoprotein lipase activity. [] Further research is needed to determine if this compound specifically contributes to these observed effects.
Q2: What is the source of this compound and what other bioactive compounds are found alongside it?
A: this compound was originally isolated from Ku-Ding-Cha, a type of herbal tea produced from the leaves of Ligustrum purpurascens (Oleaceae). [] This plant is commonly used in traditional Chinese medicine for its potential benefits in managing hypertension, obesity, inflammation, and as a diuretic. [] Alongside this compound, researchers identified other potentially bioactive compounds in the same plant extract, including ligupurpurosides D, E, and F, acteoside, ligupurpuroside A, and others. [] Many of these compounds also demonstrated antioxidant activity in DPPH radical scavenging assays. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


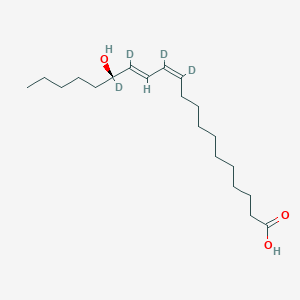
![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

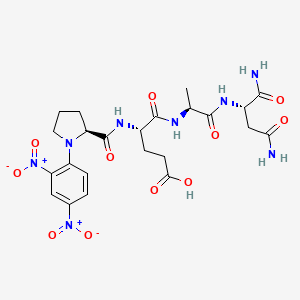
![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)
